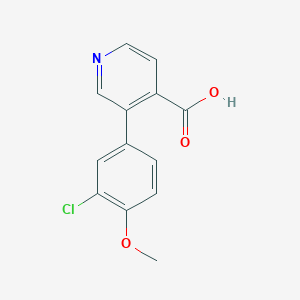
4-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methoxyphenyl)picolinic acid, 95%, more commonly referred to as CMPA, is a synthetic compound with a wide variety of uses in scientific research. CMPA is a white, crystalline solid that is soluble in both water and organic solvents. It has a molecular weight of 238.6 g/mol and a melting point of 167-168°C. CMPA is a versatile compound that is used in many different types of experiments, including enzymatic reactions, protein synthesis, and drug synthesis.
Wirkmechanismus
CMPA acts as an inhibitor of enzymes, such as proteases, aminopeptidases, and other enzymes involved in protein synthesis. It also acts as a substrate for the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. CMPA also acts as a chelator, binding to metal ions such as zinc and copper, and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
CMPA has a wide range of biochemical and physiological effects. CMPA has been shown to inhibit the activity of proteases, aminopeptidases, and other enzymes involved in protein synthesis. It also acts as a substrate for the synthesis of various drugs, such as anticonvulsants, antibiotics, and anti-inflammatory drugs. CMPA also binds to metal ions such as zinc and copper, and can be used to study the structure and function of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
CMPA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. It is also a versatile compound, with many different applications in scientific research. However, CMPA does have some limitations. CMPA is a relatively unstable compound, and its solubility in water is limited. Additionally, CMPA is a potent inhibitor of enzymes, and its use in enzymatic reactions must be carefully monitored to ensure that the desired results are achieved.
Zukünftige Richtungen
There are several potential future directions for CMPA. CMPA could be used to study the structure and function of proteins, as well as the metabolism of various drugs. CMPA could also be used to develop new drugs for the treatment of various diseases. Additionally, CMPA could be used to study the effects of environmental pollutants on human health. Finally, CMPA could be used to develop new methods of drug delivery, such as transdermal patches or nanoparticles.
Synthesemethoden
CMPA can be synthesized using a variety of different methods, depending on the desired purity of the product. The most common method of synthesis is the reaction of 4-methoxyphenol with 3-chloropropionic acid in the presence of a base, such as sodium hydroxide. This reaction yields a crude product that can be purified by recrystallization. This method of synthesis yields a product with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
CMPA has a wide range of applications in scientific research. It is used in enzymatic reactions, protein synthesis, and drug synthesis. CMPA is also used in studies of the structure and function of proteins, as well as studies of the metabolism of various drugs. CMPA has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(6-10(12)14)9-4-5-15-11(7-9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZALUHNCBXLXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














